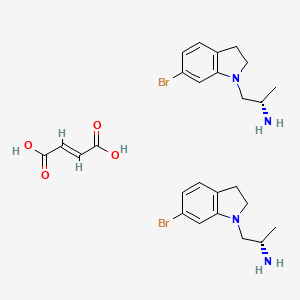
(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of VER-3323 hemifumarate salt involves several steps, starting with the preparation of the core structure, (S)-1-(6-Bromo-2,3-dihydroindol-1-yl)-2-propylamine. This compound is then reacted with fumaric acid to form the hemifumarate salt. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for VER-3323 hemifumarate salt are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods would involve large-scale reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
VER-3323 hemifumarate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
VER-3323 hemifumarate salt has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving serotonin receptor agonists.
Biology: The compound is used to study the role of serotonin receptors in various biological processes.
Medicine: Research involving VER-3323 hemifumarate salt helps in understanding the pharmacological effects of serotonin receptor agonists, which can lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new drugs targeting serotonin receptors .
Mechanism of Action
VER-3323 hemifumarate salt exerts its effects by acting as an agonist at the 5-HT2C and 5-HT2B serotonin receptors. These receptors are involved in various physiological processes, including mood regulation, appetite control, and cardiovascular function. By binding to these receptors, VER-3323 hemifumarate salt can modulate their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
VER-3323 hemifumarate salt is unique in its specific targeting of the 5-HT2C and 5-HT2B receptors. Similar compounds include other serotonin receptor agonists such as:
Lorcaserin: A selective 5-HT2C receptor agonist used for weight management.
Norfenfluramine: A metabolite of fenfluramine that acts as a 5-HT2B receptor agonist.
Quinpirole: A dopamine receptor agonist with some activity at serotonin receptors
These compounds share some pharmacological properties with VER-3323 hemifumarate salt but differ in their receptor selectivity and therapeutic applications.
Properties
CAS No. |
1197333-70-2 |
|---|---|
Molecular Formula |
C26H34Br2N4O4 |
Molecular Weight |
626.4 g/mol |
IUPAC Name |
(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C11H15BrN2.C4H4O4/c2*1-8(13)7-14-5-4-9-2-3-10(12)6-11(9)14;5-3(6)1-2-4(7)8/h2*2-3,6,8H,4-5,7,13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*8-;/m00./s1 |
InChI Key |
OVMCXOXPVJBUSU-SQWFREPVSA-N |
Isomeric SMILES |
C[C@@H](CN1CCC2=C1C=C(C=C2)Br)N.C[C@@H](CN1CCC2=C1C=C(C=C2)Br)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1CCC2=C1C=C(C=C2)Br)N.CC(CN1CCC2=C1C=C(C=C2)Br)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrasodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763362.png)
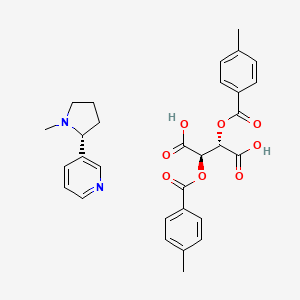
![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)
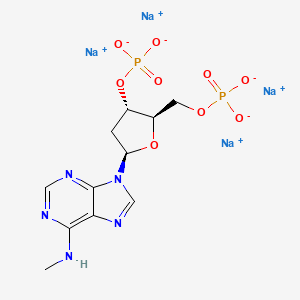
![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)

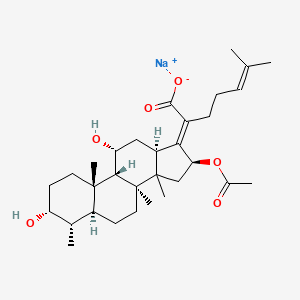
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763399.png)
![tetrasodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763401.png)

![(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid](/img/structure/B10763410.png)
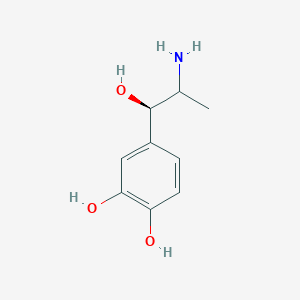
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B10763424.png)
